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5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide
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Overview
Description
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15BrN2O3S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a diethylamino group at the nitrogen atom, a methoxy group at the 4-position, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide typically involves multiple stepsThe sulfonamide group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated pyridine derivative.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a bromine atom, diethyl groups, and a methoxy group, along with a sulfonamide functional group. These structural features contribute to its biological activity and therapeutic potential.
Antitumor Activity
Recent studies have highlighted the potential of 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide as an antitumor agent. Its mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
- Case Study : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including HeLa and A375 cells. The compound showed an IC50 value of approximately 1.7 µM against HeLa cells, indicating potent antitumor activity .
Ribonucleotide Reductase Inhibition
The compound has been identified as a potential inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. Inhibiting this enzyme can lead to reduced proliferation of cancer cells.
- Case Study : A study reported that derivatives of sulfonamide compounds exhibited significant inhibitory effects on ribonucleotide reductase activity, suggesting that this compound could be developed further as an anticancer therapeutic .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections.
- Data Table: Antimicrobial Activity Comparison
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Sulfamethoxazole | E. coli | 16 µg/mL |
This table illustrates the comparative antimicrobial activity of this compound against E. coli compared to a standard sulfonamide .
Anti-inflammatory Effects
Emerging research suggests that compounds with similar structures exhibit anti-inflammatory properties, which could expand the therapeutic applications of this compound.
- Case Study : In vivo studies indicated that related compounds reduced inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the existing structure may enhance its biological activity or reduce toxicity.
Synthetic Pathways
Common synthetic routes include:
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine
- 5-Bromo-2-ethoxypyrimidine
- 2-Bromo-5-methoxypyridine
- 5-Bromo-3-fluoro-2-methoxypyridine
Uniqueness
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group distinguishes it from other brominated pyridine derivatives, providing unique properties for enzyme inhibition and potential therapeutic applications .
Biological Activity
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridine ring with a bromine atom, diethyl groups, a methoxy group, and a sulfonamide functional group. Its chemical structure can be represented as follows:
This configuration contributes to its unique interactions with biological targets.
Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to folate, ultimately hindering bacterial DNA synthesis and cell division .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that sulfonamides effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 32 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of Related Sulfonamides
Compound Name | MIC (µg/mL) | Bacterial Strains Tested |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Sulfamethoxazole | 0.5 | S. aureus |
Sulfanilamide | 2 | E. coli |
Anticancer Potential
The anticancer properties of sulfonamides have also been explored, with some studies indicating that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . Specifically, compounds with similar structures to this compound have shown promising results in inhibiting tumor growth in vitro.
Case Study: Anticancer Activity
A recent study investigated the effects of a sulfonamide derivative on FaDu hypopharyngeal tumor cells, revealing that it significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM .
Cytotoxicity Assessment
While evaluating the biological activity of this compound, it is crucial to assess its cytotoxicity against normal cells to determine its therapeutic index. Preliminary cytotoxicity assays indicated that related compounds exhibited selective toxicity towards cancer cells while sparing normal human fibroblasts .
Table 2: Cytotoxicity Data of Related Compounds
Compound Name | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | TBD | FaDu (hypopharyngeal carcinoma) |
Sulfamethoxazole | >100 | Normal Human Fibroblasts |
Sulfanilamide | >50 | Normal Human Fibroblasts |
Properties
Molecular Formula |
C10H15BrN2O3S |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
PWVYXYBALXGQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br |
Origin of Product |
United States |
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